ALDH3A1 Inhibitory Potency: 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde (IC50 = 2100 nM) vs. CB29 (IC50 = 16000 nM) and DEAB
3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 2100 nM (2.1 μM) [1]. This is 7.6-fold more potent than the well-characterized ALDH3A1 inhibitor CB29 (ALDH3A1-IN-3), which has an IC50 of 16 μM (16000 nM) under comparable assay conditions [2]. The compound's activity is also distinct from the pan-ALDH inhibitor DEAB, which exhibits an IC50 of 13 μM (13000 nM) against ALDH5A1 but is not a direct ALDH3A1 inhibitor .
| Evidence Dimension | ALDH3A1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2100 nM (2.1 μM) |
| Comparator Or Baseline | CB29: 16000 nM (16 μM); DEAB: not a direct ALDH3A1 inhibitor (13 μM for ALDH5A1) |
| Quantified Difference | Target is 7.6-fold more potent than CB29 (2100 nM vs. 16000 nM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min followed by substrate addition; spectrophotometric analysis |
Why This Matters
This compound offers a significantly more potent starting point for ALDH3A1 inhibitor development compared to the widely used tool compound CB29, potentially reducing the concentration needed for cellular studies and lowering off-target risks associated with high micromolar dosing.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Entry 50043840. 2014. View Source
- [2] Parajuli B, Georgiadis TM, Fishel ML, Hurley TD. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chembiochem. 2014;15(5):701-712. CB29 IC50 = 16 μM. View Source
